5-bromo-1,6-dimethylpyridin-2(1H)-one
Overview
Description
5-bromo-1,6-dimethylpyridin-2(1H)-one is a brominated derivative of pyridinone, a heterocyclic compound. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom, yielding 1,6-dimethylpyridin-2(1H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: 1,6-dimethylpyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
5-bromo-1,6-dimethylpyridin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible pharmaceutical applications due to its structural similarity to bioactive compounds.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The bromine atom could play a role in enhancing the compound’s reactivity or binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethylpyridin-2(1H)-one: The non-brominated parent compound.
5-chloro-1,6-dimethylpyridin-2(1H)-one: A chlorinated analogue.
5-fluoro-1,6-dimethylpyridin-2(1H)-one: A fluorinated analogue.
Uniqueness
5-bromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues.
Properties
IUPAC Name |
5-bromo-1,6-dimethylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(10)9(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEAINHRFDYRQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-54-7 | |
Record name | 5-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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